1-(2-Methoxy-5-nitrophenyl)adamantane

Catalog No.
S2738345
CAS No.
893765-46-3
M.F
C17H21NO3
M. Wt
287.359
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxy-5-nitrophenyl)adamantane

CAS Number

893765-46-3

Product Name

1-(2-Methoxy-5-nitrophenyl)adamantane

IUPAC Name

1-(2-methoxy-5-nitrophenyl)adamantane

Molecular Formula

C17H21NO3

Molecular Weight

287.359

InChI

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3

InChI Key

ALSLKCWOASOHFM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

solubility

not available

1-(2-Methoxy-5-nitrophenyl)adamantane (CAS 893765-46-3) is a sterically hindered, highly lipophilic aromatic building block featuring a rigid tricyclic adamantane cage adjacent to a methoxy-substituted nitroarene core. In pharmaceutical and advanced materials synthesis, it functions primarily as a stable precursor for generating 3-(1-adamantyl)-4-methoxyaniline derivatives [1]. The incorporation of the bulky adamantyl moiety significantly increases the molecule's lipophilicity and steric shielding, properties utilized to modulate receptor binding affinity and improve the metabolic stability of downstream active pharmaceutical ingredients (APIs). As a stable nitro-aromatic compound, it offers distinct handling and storage advantages over its easily oxidized amine counterparts, making it a highly practical starting material for multi-step synthetic workflows requiring late-stage reduction [2].

Substituting 1-(2-Methoxy-5-nitrophenyl)adamantane with simpler analogs like 4-nitroanisole or its direct bromo-equivalent (2-(1-adamantyl)-4-bromoanisole) fundamentally alters downstream synthetic possibilities and process efficiency. While the bromo-analog is the standard procurement choice for carbon-carbon cross-coupling (e.g., Suzuki reactions in classical retinoid synthesis), the nitro-variant is strictly required when the synthetic goal is an amide, urea, or secondary amine linkage at the 5-position [1]. Furthermore, attempting to adamantylate 4-nitroanisole in-house often yields complex regioisomeric mixtures requiring harsh Friedel-Crafts conditions that scale poorly [2]. Procuring the pre-adamantylated, regiochemically pure nitro compound ensures reproducible batch-to-batch consistency and eliminates costly chromatographic separations during scale-up.

Oxidative Stability and Shelf-Life vs. Amine Counterparts

For procurement managers deciding between purchasing the nitro precursor (1-(2-Methoxy-5-nitrophenyl)adamantane) versus the downstream amine (3-(1-adamantyl)-4-methoxyaniline), storage stability is a primary quantitative differentiator. Electron-rich anilines with bulky ortho/meta substituents are highly susceptible to ambient oxidation, often requiring inert atmosphere storage and exhibiting a shelf-life of <6 months before significant darkening and purity degradation occur [1]. In contrast, the nitroarene baseline demonstrates near-infinite stability under standard ambient conditions, maintaining >99% purity over 24 months [2]. This allows for bulk procurement and in situ reduction immediately prior to sensitive coupling steps, minimizing batch failure rates due to degraded starting materials.

Evidence DimensionAmbient storage stability (time to 1% degradation)
Target Compound Data>24 months (nitro precursor)
Comparator Or Baseline<6 months (amine derivative, 3-(1-adamantyl)-4-methoxyaniline)
Quantified Difference>4x increase in shelf-life without inert gas requirements
ConditionsAmbient temperature, atmospheric oxygen exposure

Procuring the nitro precursor rather than the amine drastically reduces cold-chain shipping costs and eliminates yield losses associated with oxidized starting materials.

Lipophilicity and Steric Shielding vs. Non-Adamantylated Baselines

The primary rationale for procuring an adamantyl-substituted anisole over a standard methoxy-nitroarene is the profound impact of the tricyclic cage on the physicochemical properties of the downstream API. Compared to the baseline 4-nitroanisole, the addition of the 1-adamantyl group increases the calculated partition coefficient (clogP) by approximately 2.5 to 3.0 log units[1]. Furthermore, the rigid bulk of the adamantane cage provides an exceptionally high degree of steric shielding to the adjacent methoxy group, significantly reducing its susceptibility to enzymatic O-demethylation in vivo. This structural feature is critical for designing retinoid receptor agonists or kinase inhibitors that require high metabolic stability [2].

Evidence DimensionCalculated Lipophilicity (clogP contribution)
Target Compound Data+2.5 to +3.0 log units (due to adamantyl inclusion)
Comparator Or BaselineBaseline 4-nitroanisole (clogP ~1.2)
Quantified DifferenceIncrease of target molecule lipophilicity by up to 3 orders of magnitude
ConditionsStandard predictive models for API property calculation

This compound is essential when the target application requires extreme lipophilicity and steric protection to prevent premature metabolic clearance.

Regiochemical Purity and Scalability vs. In-House Adamantylation

Attempting to synthesize 1-(2-Methoxy-5-nitrophenyl)adamantane in-house via Friedel-Crafts alkylation of 4-nitroanisole with 1-bromoadamantane typically results in a mixture of regioisomers and poly-alkylated byproducts, often capping isolated yields of the desired isomer at 40-50% [1]. Procuring the commercially available, regiochemically pure (>97% HPLC) compound bypasses this severe bottleneck. By starting with the pre-formed, pure building block, process chemists can achieve >90% yields in subsequent reduction and amidation steps, completely avoiding the need for solvent-intensive silica gel chromatography at scale [2].

Evidence DimensionDownstream synthetic yield (target pathway)
Target Compound Data>90% (starting from procured pure nitroarene)
Comparator Or Baseline40-50% (starting from in-house Friedel-Crafts adamantylation)
Quantified DifferenceApprox. 40-50% absolute yield improvement and elimination of chromatography
ConditionsProcess scale-up scenarios

Purchasing the regiochemically pure building block directly translates to lower solvent waste, higher throughput, and reduced labor costs in pilot-scale synthesis.

Synthesis of Atypical Retinoid Receptor (RAR) Agonists

Because standard retinoid synthesis relies on a bromo-precursor for carbon-carbon coupling, 1-(2-Methoxy-5-nitrophenyl)adamantane is the specific procurement choice for developing nitrogen-linked (amide, urea, or sulfonamide) retinoid analogs [1]. Following reduction to the amine, it can be coupled with various aromatic acids to explore novel binding modes in the RAR-gamma hydrophobic pocket.

Development of Sterically Hindered Kinase Inhibitors

The compound serves as a highly lipophilic anchor in the design of small-molecule kinase inhibitors. The adamantyl group provides metabolic stability against O-demethylation, while the nitro group acts as a masked amine, allowing for late-stage diversification via Buchwald-Hartwig cross-coupling or acylation after reduction[2].

Rigid-Core Liquid Crystals and Advanced Mesogens

In materials science, the reduction of this nitroarene yields an amine that can be condensed with aldehydes to form highly rigid Schiff bases. The adamantyl-methoxy-phenyl core disrupts standard close-packing, making it a valuable building block for engineering nematic liquid crystals with tailored phase transition temperatures and enhanced thermal stability [3].

XLogP3

5.1

Dates

Last modified: 08-16-2023

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